
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone, also known as CNMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is not fully understood, but it is believed to act as a nucleophile in various reactions. (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone has been shown to undergo nucleophilic addition reactions with various electrophiles, including aldehydes, ketones, and imines. The compound has also been shown to undergo oxidation reactions under certain conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone are not well studied, but some studies have shown that the compound has potential cytotoxic effects on cancer cells. (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is its high yield and ease of synthesis. The compound is also stable under various conditions, making it a useful building block for the synthesis of various compounds. However, one of the major limitations of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone. One of the major areas of research is the development of new organic semiconductors using (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone as a building block. Another area of research is the synthesis of new metal complexes using (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone as a ligand. Additionally, the potential cytotoxic effects of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone on cancer cells require further investigation to determine its potential as an anticancer agent. Finally, the development of new methods for the synthesis of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone and its derivatives is an area of ongoing research.
Conclusion:
In conclusion, (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is a chemical compound that has shown promising results in various scientific research applications. The compound can be synthesized using different methods and has potential applications in organic electronics, catalysis, and as an anticancer agent. However, the potential toxicity of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone requires careful handling and disposal. Ongoing research is needed to fully understand the mechanism of action of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone and to develop new methods for its synthesis and applications.
Métodos De Síntesis
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone can be synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base. Another method involves the reaction of 2-chloro-5-nitrobenzaldehyde with 4-methoxybenzylamine in the presence of a reducing agent. The yield of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone using these methods is usually high, and the compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields. One of the major applications of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone has also been used as a ligand for the synthesis of metal complexes that have shown promising results in catalysis and other applications.
Propiedades
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-8-10(16(18)19)4-7-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMZHQBAOKBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

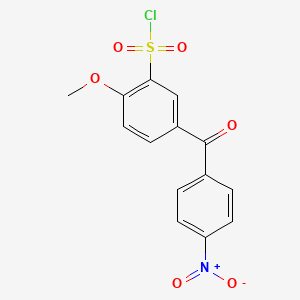

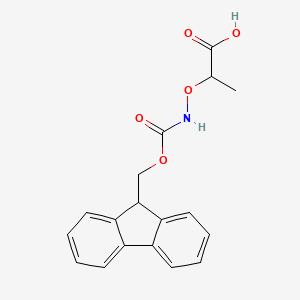

![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)
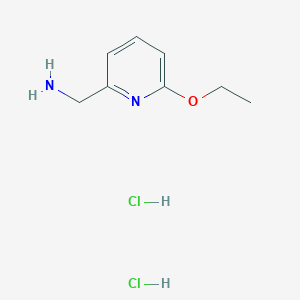
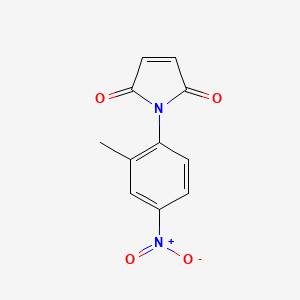
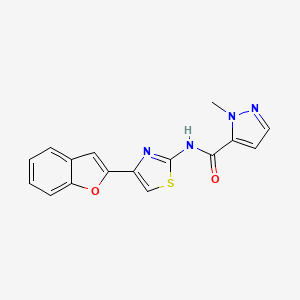
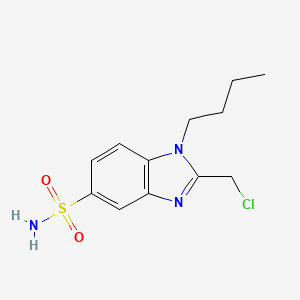
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)

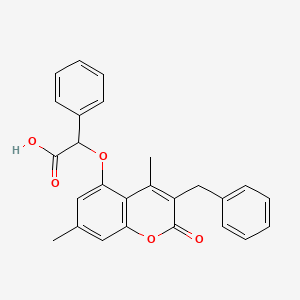
![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)